4-Ethyl-5-methylthiazole

Gas Chromatography Retention Index Volatile Analysis

4-Ethyl-5-methylthiazole (CAS 52414-91-2) is a 4,5-disubstituted thiazole heterocyclic compound with the molecular formula C₆H₉NS and a molecular weight of 127.207 g/mol. The compound is characterized by an ethyl group at position 4 and a methyl group at position 5 of the thiazole ring, with position 2 remaining unsubstituted—a structural feature that distinguishes it from numerous 2-substituted thiazole analogs in flavor and fragrance applications.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 52414-91-2
Cat. No. B12124548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-methylthiazole
CAS52414-91-2
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=C(SC=N1)C
InChIInChI=1S/C6H9NS/c1-3-6-5(2)8-4-7-6/h4H,3H2,1-2H3
InChIKeyQCIOXFPPEGZRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-methylthiazole (CAS 52414-91-2): Technical Specifications and Procurement-Relevant Baseline Data


4-Ethyl-5-methylthiazole (CAS 52414-91-2) is a 4,5-disubstituted thiazole heterocyclic compound with the molecular formula C₆H₉NS and a molecular weight of 127.207 g/mol [1]. The compound is characterized by an ethyl group at position 4 and a methyl group at position 5 of the thiazole ring, with position 2 remaining unsubstituted—a structural feature that distinguishes it from numerous 2-substituted thiazole analogs in flavor and fragrance applications [2]. It is a naturally occurring volatile component identified in roasted coffee (both Arabica and Robusta), cooked pork, and fresh cabbage, and is recognized under the EU DG SANTE Food Flavourings list with FL No. 15.069 [3][4]. The compound has been evaluated by EFSA with the determination of 'No safety concern' under FGE.21, and carries the FDA UNII identifier Y1VY10Q33P [5][6].

Why 4-Ethyl-5-methylthiazole Cannot Be Interchanged with Positional Isomers or 2-Substituted Thiazole Analogs


Alkylthiazoles with identical molecular formulas but differing substitution patterns exhibit distinct gas chromatographic retention behavior, physicochemical properties, and sensory characteristics that preclude simple substitution. 4-Ethyl-5-methylthiazole shares the formula C₆H₉NS with its positional isomer 5-ethyl-4-methylthiazole (CAS 31883-01-9), yet the two compounds produce different Kovats retention indices on both polar and non-polar stationary phases—a direct reflection of differing intermolecular interactions and vapor pressure behavior [1]. Furthermore, the absence of a substituent at position 2 differentiates this compound from its 2-alkylated counterparts (e.g., 4-ethyl-5-methyl-2-propylthiazole, CAS 86290-19-9), which possess higher molecular weights, increased hydrophobicity, and altered boiling point characteristics [2][3]. The structural specificity governs both the compound's release kinetics in food matrix applications and its chromatographic detectability in analytical workflows. The following quantitative evidence demonstrates precisely where these differences manifest in measurable terms relevant to procurement and method development.

Quantitative Differential Evidence: 4-Ethyl-5-methylthiazole vs. Structural Analogs


Gas Chromatographic Retention Index Differentiation from Positional Isomer 5-Ethyl-4-methylthiazole

4-Ethyl-5-methylthiazole exhibits distinct chromatographic retention behavior compared to its positional isomer 5-ethyl-4-methylthiazole. On an OV-101 non-polar capillary column under isothermal conditions at 110°C, 4-ethyl-5-methylthiazole produces a Kovats retention index (RI) of 1010, whereas 5-ethyl-4-methylthiazole yields a value of 1046 on the same column under comparable conditions [1][2]. On a polar PEG-40M column at 110°C, the RI for 4-ethyl-5-methylthiazole is 1403 [3]. This differential retention provides unambiguous chromatographic resolution between the two isomers, which share the same molecular mass and cannot be distinguished by mass spectrometry alone without reference standard verification.

Gas Chromatography Retention Index Volatile Analysis Structural Isomer Discrimination

Physicochemical Property Differentiation: 4-Ethyl-5-methylthiazole vs. 2-Propyl-Substituted Analog

The absence of a substituent at the 2-position of the thiazole ring in 4-ethyl-5-methylthiazole confers measurably different physicochemical properties compared to its 2-propyl-substituted analog (4-ethyl-5-methyl-2-propylthiazole, CAS 86290-19-9). The target compound has an ACD/LogP of 1.89, a boiling point of 181.3±9.0 °C at 760 mmHg, and a molecular weight of 127.21 g/mol [1]. In contrast, 4-ethyl-5-methyl-2-propylthiazole exhibits a logP of 3.38 (or 4.16 by alternative estimation methods), a melting point of 78-79°C (as picrate), and a molecular weight of 169.29 g/mol [2][3]. The ~1.5 log unit difference in lipophilicity and the ~14°C higher boiling point of the target compound (estimated by adapted Stein & Brown method: 189.97°C) translate to quantifiably different partitioning behavior and volatility profiles [1][3].

Physicochemical Properties Lipophilicity Volatility QSAR Formulation Development

Regulatory Safety Status Differentiation: Documented EFSA Evaluation vs. Unevaluated or Restricted Analogs

4-Ethyl-5-methylthiazole possesses a documented and favorable regulatory safety status that is not uniformly shared by structurally related thiazoles. The compound has been evaluated by EFSA under Flavouring Group Evaluation 21 (FGE.21) and received a determination of 'No safety concern' [1]. It is listed under EU DG SANTE Food Flavourings with FL No. 15.069 [2]. In contrast, 4-ethyl-2-isopropyl-5-methylthiazole carries a usage recommendation explicitly stating 'not for flavor use,' and 2-isopropyl-4-ethyl-5-methylthiazole similarly lacks JECFA or DG SANTE approval for food flavoring applications [3][4]. While 4-ethyl-5-methyl-2-propylthiazole has been identified as a natural volatile component in roast beef, it is not listed under the same evaluated regulatory categories as the target compound [5].

Food Safety Regulatory Compliance GRAS EFSA JECFA

Procurement-Relevant Application Scenarios for 4-Ethyl-5-methylthiazole Based on Verified Differential Evidence


Analytical Reference Standard for GC-MS Identification of Thiazole Isomers in Complex Food Matrices

When developing or validating GC-MS methods for the analysis of roasted coffee, cooked meat, or fermented vegetable volatiles, procurement of 4-ethyl-5-methylthiazole as an authentic reference standard is essential. Its Kovats RI of 1010 on OV-101 and 1403 on PEG-40M provides unambiguous retention time markers that differentiate it from the isomeric 5-ethyl-4-methylthiazole (RI 1046) [1][2]. Since mass spectral fragmentation patterns of these isomers are highly similar, retention index matching against a certified reference material is the only reliable means of positive identification in multi-component volatile profiles [3].

Flavor Formulation Requiring EU-Compliant, Evaluated Thiazole Building Blocks

For flavor houses and food ingredient manufacturers developing products for the European market, 4-ethyl-5-methylthiazole offers a compliance-verified option. Its EFSA evaluation under FGE.21 with a 'No safety concern' conclusion and its inclusion in the EU DG SANTE Food Flavourings list (FL No. 15.069) provide documented regulatory standing [1][2]. This contrasts with structurally similar 2-alkylated thiazoles such as 4-ethyl-2-isopropyl-5-methylthiazole, which carry explicit 'not for flavor use' recommendations [3]. Procurement of the evaluated compound reduces the regulatory risk and documentation burden associated with novel or unevaluated thiazole analogs.

Controlled Volatility Studies in Food Matrix Release Kinetics

Researchers investigating the temporal release of sulfur-nitrogen heterocyclic aroma compounds from heated food matrices should select 4-ethyl-5-methylthiazole when a moderately lipophilic (LogP 1.89) and relatively volatile (boiling point 181.3±9.0 °C) thiazole is required [1]. Compared to its 2-propyl-substituted analog (LogP 3.38, MW 169.29), the target compound exhibits measurably lower lipophilicity and lower molecular weight, which translates to faster equilibration into headspace and different partitioning behavior in biphasic food systems [2][3]. This makes it a more appropriate selection for studying early-eluting volatile signatures in dynamic headspace sampling experiments.

Authenticity Marker Studies for Fresh Produce Quality Assessment

In post-harvest pathology and food quality monitoring, 4-ethyl-5-methylthiazole has been validated as a volatile organic compound (VOC) marker for fresh cabbage, distinguishing healthy tissue from soft rot infections caused by Pectobacterium carotovorum [1]. Its presence as a marker for fresh, uninfected cabbage—in contrast to 2,3-butanediol and ethyl acetate which indicate spoilage—provides a specific application context where procurement of this exact compound enables calibration of HS-SPME-GC-MS methods for produce quality assessment and shelf-life studies.

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